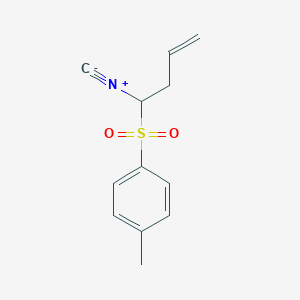

1-Allyl-1-tosylmethyl isocyanide

Description

Significance and Context within Contemporary Isocyanide Chemistry

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. The chemistry of isocyanides has a rich history, with the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC), being a widely recognized and versatile reagent. chemicalbook.comorganicreactions.org TosMIC and its derivatives are considered privileged building blocks in organic synthesis due to their ability to participate in a wide array of chemical transformations. researchgate.netbenthamdirect.com

1-Allyl-1-tosylmethyl isocyanide distinguishes itself from the parent TosMIC through the presence of the allyl group. This addition introduces a new reactive site into the molecule, expanding its synthetic potential beyond that of traditional tosylmethyl isocyanides. The allyl group's unsaturated bond can participate in various reactions, including cycloadditions and pericyclic reactions, offering novel pathways for molecular elaboration.

The core of its reactivity lies in the trifunctional nature of the molecule. The isocyanide group can act as both a nucleophile and an electrophile, the α-carbon is acidic, and the tosyl group serves as an excellent leaving group. organic-chemistry.orgnih.gov This dense collection of functional groups within a single molecule is a key factor in its diverse chemical behavior. organic-chemistry.org

Overview of its Distinct Synthetic Utility and Current Research Landscape

The primary utility of this compound lies in its application as a building block for the synthesis of complex organic molecules, with a particular emphasis on heterocyclic structures. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient methods for their synthesis is a continuous area of research. chemicalbook.com

Current research highlights the role of this reagent in multicomponent reactions (MCRs), which are chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. beilstein-journals.org MCRs are highly valued for their efficiency and atom economy. The isocyanide functionality is a key player in well-known MCRs such as the Ugi and Passerini reactions, and the presence of the allyl group in this compound provides opportunities for novel post-MCR modifications. mdpi.com

Recent studies have demonstrated its utility in cascade reactions, where a series of intramolecular reactions are triggered by a single event, leading to a significant increase in molecular complexity in a single operation. For instance, silver(I) catalysts have been shown to enable cascade reactions of this compound with propargylic alcohols to form (E)-vinyl sulfones.

Detailed Research Findings

The synthetic utility of this compound is best illustrated through specific examples from the research literature.

Synthesis of Pyrrole (B145914) Derivatives

A notable application is its reaction with (E)-3-methyl-4-nitro-5-styrylisoxazoles under basic conditions. This reaction proceeds via a double Michael addition pathway to yield 3-(isoxazol-5-yl)pyrrole derivatives. This transformation showcases the ability of the reagent to participate in the formation of five-membered heterocyclic rings, a common structural motif in biologically active molecules. chemicalbook.com

Synthesis of the Compound

The most common synthetic route to this compound involves the alkylation of tosylmethyl isocyanide (TosMIC) with an allyl halide, such as allyl bromide. This reaction takes advantage of the nucleophilic character of the carbon atom adjacent to the isocyanide group, allowing for substitution of the halide under basic conditions. The reaction proceeds via an SN2 mechanism, where the nucleophilic isocyanide carbon attacks the electrophilic allyl bromide, displacing the bromide ion. Optimization of reaction conditions, including temperature, solvent polarity, and the strength of the base, is crucial for achieving high yields and minimizing side reactions.

Chemical Properties and Data

The unique reactivity of this compound is a direct consequence of its molecular structure.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₂S | |

| Molecular Weight | 265.33 g/mol | |

| CAS Number | 58379-85-4 |

The isocyanide group in this compound is highly nucleophilic, which facilitates its participation in various alkylation and cycloaddition reactions. The tosyl group acts as a stabilizing agent for intermediates and enhances the solubility of the compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-isocyanobut-3-enylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h4,6-9,12H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZHRMOVCQGFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607612 | |

| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-85-4 | |

| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways for 1 Allyl 1 Tosylmethyl Isocyanide

General Methodologies for the Preparation of Substituted Tosylmethyl Isocyanides

The primary and most well-established method for the synthesis of tosylmethyl isocyanide and its substituted analogues involves a two-step process. This process begins with the formation of a formamide (B127407) precursor, which is subsequently dehydrated to yield the isocyanide.

The synthesis of the precursor, N-(p-tolylsulfonylmethyl)formamide, starts from sodium p-toluenesulfinate. In a reaction reminiscent of the Mannich reaction, sodium p-toluenesulfinate is treated with formaldehyde (B43269) and formamide in the presence of formic acid. The reaction mixture is typically heated to around 90-95 °C. Upon cooling, the N-(p-tolylsulfonylmethyl)formamide precipitates and can be isolated by filtration. This initial step has been reported with crude yields in the range of 42–47%.

The subsequent dehydration of the N-(p-tolylsulfonylmethyl)formamide to produce tosylmethyl isocyanide is a critical step. This transformation is commonly achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base, typically triethylamine (B128534) (Et₃N), in a solvent like dichloromethane (B109758). The reaction is generally performed at low temperatures (e.g., -3 to 0 °C) to control its exothermicity. After the reaction is complete, a basic workup is employed to remove acidic byproducts, and the tosylmethyl isocyanide can be isolated and purified, often by crystallization, with reported purities of up to 98% and yields around 80% for this step.

For the synthesis of α-substituted tosylmethyl isocyanides, a common strategy involves the alkylation of the pre-formed TosMIC. The carbon atom adjacent to the sulfonyl and isocyanide groups is acidic and can be deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion can then react with an electrophile, such as an alkyl halide, to introduce the desired substituent.

Specific Routes for the Introduction of the Allyl Moiety in Isocyanide Synthesis

The introduction of the allyl group to form 1-Allyl-1-tosylmethyl isocyanide is achieved through the alkylation of tosylmethyl isocyanide with an allyl halide, most commonly allyl bromide. This reaction falls under the category of nucleophilic substitution, where the deprotonated TosMIC acts as the nucleophile.

The general procedure involves dissolving tosylmethyl isocyanide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A base is then added to generate the TosMIC anion. Common bases for this purpose include potassium carbonate. Following the deprotonation, allyl bromide is added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating to facilitate the substitution. The allyl group is thereby installed at the carbon atom between the sulfonyl and isocyanide functionalities.

An alternative and often more efficient method for the mono-alkylation of tosylmethyl isocyanide involves the use of phase-transfer catalysis (PTC). This technique is particularly advantageous for reactions involving a water-soluble base and an organic-soluble substrate. In this setup, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) iodide, is used as the phase-transfer catalyst. The reaction is typically carried out in a biphasic system, for example, a mixture of an organic solvent like dichloromethane and an aqueous solution of a base like sodium hydroxide (B78521). The catalyst facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the TosMIC, and subsequently, the resulting TosMIC anion reacts with the allyl bromide present in the organic phase. This method can lead to cleaner reactions and higher yields by minimizing side reactions.

Below is a representative reaction scheme for the synthesis of this compound via alkylation of TosMIC:

| Reactants | Reagents | Solvent | Product | Typical Conditions |

| Tosylmethyl isocyanide, Allyl bromide | Potassium carbonate | Dimethylformamide (DMF) | This compound | Room temperature to slightly elevated temperature |

| Tosylmethyl isocyanide, Allyl bromide | Sodium hydroxide, Tetrabutylammonium iodide (catalyst) | Dichloromethane / Water (biphasic) | This compound | Room temperature |

Efficiency and Scalability Considerations in the Synthesis of this compound

The efficiency of the synthesis of this compound is influenced by several factors, including the choice of base, solvent, and reaction temperature. While specific yield data for this particular compound is not extensively reported in publicly available literature, the yields for analogous alkylations of TosMIC are generally described as good, contingent on the optimization of these conditions. The use of polar aprotic solvents like DMF or DMSO can enhance the reaction rate by effectively solvating the cationic counter-ion of the base and the intermediate carbanion.

When considering the scalability of the synthesis, several factors must be addressed:

Heat Management: The initial deprotonation of TosMIC can be exothermic, and on a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent side reactions or decomposition.

Mixing: In a biphasic PTC system, efficient mixing is essential to maximize the interfacial area between the aqueous and organic phases, thereby ensuring a high rate of mass transfer for the catalyst and reactants.

Catalyst Selection and Loading: The choice of the phase-transfer catalyst and its concentration are critical for optimizing the reaction rate and yield. The catalyst must be stable under the reaction conditions and easily separable from the product mixture.

Workup and Purification: On a larger scale, the workup procedure needs to be streamlined. The separation of the organic and aqueous phases, removal of the catalyst, and purification of the final product, for instance by distillation or crystallization, must be efficient and scalable.

Mechanistic Insights and Reactivity of 1 Allyl 1 Tosylmethyl Isocyanide

Fundamental Reactivity of the Isocyanide and Sulfonylmethyl Moieties

The core reactivity of 1-Allyl-1-tosylmethyl isocyanide is dictated by the interplay between the electron-withdrawing sulfonyl and isocyanide groups and the functionality of the tosyl group as a leaving group.

A defining characteristic of sulfonylmethyl isocyanides is the pronounced acidity of the α-carbon proton, which is situated between the sulfonyl and isocyanide groups. chemicalbook.com Both of these groups act as strong electron-withdrawing entities, which effectively stabilize the resulting carbanion upon deprotonation. chemicalbook.comwikipedia.org This enhanced acidity facilitates the easy generation of a nucleophilic anion using a base.

The parent compound, p-Tosylmethyl isocyanide (TosMIC), is a relatively strong carbon acid. wikipedia.org Its pKa is estimated to be around 14, which is significantly lower than that of a comparable compound lacking the isocyanide group, such as methyl tolyl sulfone. chemicalbook.comwikipedia.org This increased acidity makes the α-carbon a site for facile deprotonation and subsequent alkylation or addition reactions. chemicalbook.com The resulting anion is a potent nucleophile, capable of participating in a wide array of bond-forming transformations. rsc.org

Table 1: Comparison of Acidity

| Compound | pKa (estimated) | Reason for Acidity |

|---|---|---|

| p-Tosylmethyl isocyanide (TosMIC) | 14 | Electron-withdrawing effects of both sulfonyl and isocyanide groups. chemicalbook.comwikipedia.org |

| Methyl tolyl sulfone | 29 | Electron-withdrawing effect of the sulfonyl group alone. chemicalbook.comwikipedia.org |

| Toluene | ~40s | Weak acidity of a standard benzylic proton. wikipedia.org |

The p-toluenesulfonyl (tosyl) group is not only crucial for activating the α-proton but also functions as an excellent leaving group in various chemical transformations. chemicalbook.comchemicalbook.com This characteristic is fundamental to many reactions involving tosylmethyl isocyanides. The ability of the tosylate anion (TsO⁻) to depart is due to its high stability, as it is the conjugate base of a strong acid, p-toluenesulfonic acid. masterorganicchemistry.com The negative charge on the departing group is effectively delocalized through resonance, making it a very weak base and therefore a good leaving group. libretexts.org

In many reaction mechanisms involving this compound, after the initial nucleophilic attack or cyclization event, the tosyl group is eliminated to form a new stable product, often a double bond. This elimination step is a powerful driving force for reactions, enabling the construction of heterocycles like pyrroles and oxazoles. chemicalbook.comwikipedia.org

Detailed Reaction Mechanisms in Key Transformation Classes

The combination of functional groups in this compound allows it to participate in a wide spectrum of reaction types, including nucleophilic, electrophilic, and radical pathways.

The terminal carbon of the isocyanide group possesses a lone pair of electrons and can act as a potent nucleophile. acs.org This nucleophilicity is central to its role in cycloaddition reactions and multicomponent reactions. nih.gov For instance, this compound can react with electrophilic species like (E)-3-methyl-4-nitro-5-styrylisoxazoles under basic conditions. The proposed mechanism involves a double Michael addition pathway, where the isocyanide-derived anion acts as the nucleophile, leading to the formation of 3-(isoxazol-5-yl)pyrrole derivatives. The unsaturated allyl group also provides a handle for further cycloaddition or pericyclic reactions.

While the isocyanide carbon is inherently nucleophilic, it can also behave as an electrophile, particularly after activation. nih.gov This activation can be achieved through coordination with a Lewis acid, such as a metal center, or through protonation in an acidic medium. mdpi.comyoutube.com Metal-mediated activation is a common strategy. When the isocyanide coordinates to a metal center, such as platinum(II), electron density is drawn away from the isocyanide carbon, making it significantly more electrophilic and susceptible to attack by nucleophiles. mdpi.com

Theoretical studies on related systems show that the mechanism of nucleophilic addition to a metal-activated isocyanide is typically a stepwise associative process. mdpi.com This pathway involves:

Attack of the nucleophile on the electrophilically activated isocyanide carbon.

Deprotonation of the newly added nucleophilic moiety.

Protonation of the isocyanide nitrogen atom to yield the final product. mdpi.com

This mode of reactivity is crucial for reactions like the synthesis of amidine or formamidine (B1211174) derivatives from amines.

Isocyanides are effective radical acceptors, providing a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The general mechanism involves the addition of a radical species (e.g., a carbon-centered radical) to the isocyanide carbon. This addition generates a key reactive intermediate known as an imidoyl radical. beilstein-journals.orgscripps.edu

This imidoyl radical is not typically isolated but undergoes rapid subsequent reactions. scripps.edu A common pathway is cyclization, especially if an unsaturated group, such as the allyl group in this compound, is present in the molecule. For example, in related systems, an aryl isocyanide with an ortho-alkenyl group can undergo a tin hydride-mediated radical reaction. The process generates an imidoyl radical that subsequently undergoes a 5-exo cyclization to form indole (B1671886) derivatives. beilstein-journals.org Another fate of the imidoyl radical is trapping by a hydrogen atom donor or another radical species. beilstein-journals.orgacs.org The presence of the allyl group in this compound offers a site for intramolecular radical cyclization, opening pathways to complex nitrogen-containing heterocyclic structures.

Control of Stereoselectivity and Regioselectivity in Chemical Reactions involving this compound

The control of stereoselectivity and regioselectivity in reactions involving this compound is a critical aspect of its application in modern organic synthesis. The inherent chirality at the α-carbon, coupled with the reactivity of the allyl and isocyanide groups, presents both challenges and opportunities for constructing complex molecular architectures with a high degree of precision.

The stereochemical outcome of reactions at the α-position of this compound is influenced by the existing stereocenter. Any reaction involving the deprotonation of the α-carbon to form a stabilized anion will proceed through a transition state where the approach of the electrophile is directed by the steric and electronic properties of the allyl and tosyl groups. This phenomenon, known as 1,3-asymmetric induction, is a key principle in controlling the formation of new stereocenters. The bulky tosyl group and the allyl group create a chiral environment that can preferentially shield one face of the anionic center, leading to a diastereoselective attack of the incoming electrophile.

[3+2] Cycloaddition Reactions:

One of the prominent applications of this compound is in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrroles and their derivatives. In these reactions, the isocyanide and the adjacent methylene (B1212753) group act as a three-atom component. The regioselectivity of these cycloadditions is primarily governed by the electronic nature of the dienophile (the two-atom component).

For instance, in the reaction with electron-deficient alkenes, such as styrylisoxazoles, this compound undergoes a base-catalyzed [3+2] cycloaddition to furnish highly substituted 3-(isoxazol-5-yl)pyrroles. The reaction proceeds via a tandem Michael addition-intramolecular cyclization sequence. The regioselectivity is controlled by the initial Michael addition of the isocyanide-stabilized carbanion to the β-position of the activated alkene. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the aromatic pyrrole (B145914) ring. While the literature provides examples with various tosylmethyl isocyanide analogs, the specific diastereoselectivity induced by the allyl group in this compound in these reactions would depend on the reaction conditions and the structure of the styrylisoxazole.

A study by Zhang et al. demonstrated the synthesis of a variety of 3-(isoxazol-5-yl)pyrroles using tosylmethyl isocyanide and its analogs with various styrylisoxazoles. The reaction conditions, such as the choice of base and solvent, were optimized to achieve high yields.

| Entry | Styrylisoxazole Substituent (R) | Base | Solvent | Yield (%) |

| 1 | 4-Cl | DBU | CH3CN | 87 |

| 2 | 4-Cl | K2CO3 | CH3CN | 75 |

| 3 | 4-Cl | KOH | CH3CN | 92 |

| 4 | 4-Me | KOH | CH3CN | 95 |

| 5 | 4-OMe | KOH | CH3CN | 93 |

| 6 | 2-Cl | KOH | CH3CN | 88 |

| Data adapted from Zhang, X., et al. (2017). While this study did not exclusively use this compound, it provides a strong indication of the reaction's scope and efficiency. |

Michael Addition Reactions:

The stabilized carbanion generated from this compound can also participate in Michael additions to a variety of α,β-unsaturated compounds. The regioselectivity of this addition is highly predictable, with the nucleophilic attack occurring at the β-carbon of the Michael acceptor.

The stereoselectivity of the Michael addition is a more complex issue. The approach of the chiral nucleophile to the prochiral Michael acceptor can lead to the formation of two diastereomers. The facial selectivity of this addition is influenced by the formation of a chelated transition state involving the metal cation of the base, the tosyl group, and the Michael acceptor. The allyl group at the stereocenter of the isocyanide reagent plays a crucial role in biasing the formation of one diastereomer over the other through steric hindrance. While specific data for this compound is not extensively reported, the principles of asymmetric Michael additions suggest that high levels of diastereoselectivity can be achieved by carefully selecting the base, solvent, and reaction temperature.

Control Elements for Stereoselectivity and Regioselectivity:

| Factor | Influence on Stereoselectivity | Influence on Regioselectivity |

| Substrate | The steric bulk and electronic properties of the electrophile (e.g., dienophile, Michael acceptor) can influence the facial selectivity of the attack by the chiral isocyanide reagent. | The electronic nature of the electrophile dictates the site of nucleophilic attack (e.g., β-position of an α,β-unsaturated system). |

| Catalyst/Base | The choice of metal cation in the base can lead to different chelation geometries in the transition state, thereby affecting the diastereoselectivity. Chiral Lewis acids or phase-transfer catalysts can induce enantioselectivity. | Generally, the base serves to generate the nucleophilic carbanion and has a lesser direct impact on the regioselectivity of the initial bond formation. |

| Solvent | The polarity and coordinating ability of the solvent can influence the aggregation state of the organometallic intermediate and the tightness of the transition state, which in turn affects stereoselectivity. | Solvent effects on regioselectivity are typically less pronounced than on stereoselectivity. |

| Temperature | Lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer, leading to higher stereoselectivity. | Temperature can sometimes influence the reversibility of the initial addition step, which may affect the final regiochemical outcome in certain cases. |

Applications of 1 Allyl 1 Tosylmethyl Isocyanide in Heterocyclic Synthesis

Construction of Diverse Nitrogen-Containing Heterocycles

The unique trifunctional nature of α-substituted TosMIC derivatives—possessing an isocyanide, a sulfonyl group, and a substituent on the α-carbon—enables their application in a variety of cyclization strategies. These reagents are particularly effective in multicomponent reactions, where their ability to react with various electrophiles and nucleophiles allows for the rapid assembly of polysubstituted heterocycles.

The synthesis of pyrroles using isocyanide-based methods is a cornerstone of heterocyclic chemistry. While the classic Van Leusen pyrrole (B145914) synthesis relies on the deprotonation of TosMIC, 1-allyl-1-tosylmethyl isocyanide engages in alternative, yet highly effective, pathways to achieve the same pyrrole core structure.

The traditional Van Leusen pyrrole synthesis involves the base-mediated reaction of TosMIC with a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. nih.govorganic-chemistry.org The mechanism is initiated by the formation of a carbanion at the α-position of TosMIC, which then attacks the Michael acceptor. organic-chemistry.org Since this compound lacks the requisite acidic proton, this specific mechanistic pathway is not accessible.

However, it participates in modified reactions that yield pyrrole structures, which are often considered derivatives of the Van Leusen synthesis due to the use of a TosMIC-like reagent and an electron-deficient alkene. These reactions proceed through different mechanisms, such as a double Michael addition pathway, to form the pyrrole ring. researchgate.net In these cases, the isocyanide acts as a potent nucleophile, and the sulfonyl group functions as an excellent leaving group to facilitate the final aromatization step, consistent with the general principles of the Van Leusen approach. acs.orgacs.org

The formation of pyrroles from this compound and an appropriate two-carbon component is mechanistically described as a formal [3+2] cycloaddition. nih.gov In this process, the C-NC-C unit of the isocyanide reagent constitutes the three-atom component that reacts with a two-atom component, typically an activated alkene.

A notable example involves the reaction of α-substituted TosMIC reagents with electron-deficient olefins like styrylisoxazoles under basic conditions. This transformation is highly efficient for producing polysubstituted 3-(isoxazol-5-yl)pyrroles. The reaction is believed to proceed via an initial Michael addition of a base to the alkene, which then facilitates a cascade reaction involving the isocyanide.

Table 1: Synthesis of 3-(Isoxazol-5-yl)pyrrole Derivatives via [3+2] Cycloaddition This table presents representative examples from reactions of various TosMIC analogs with activated olefins, illustrating the general applicability of the method.

| Entry | TosMIC Derivative | Alkene Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Tosylmethyl isocyanide | (E)-3-methyl-4-nitro-5-styrylisoxazole | 3-(Isoxazol-5-yl)-4-phenyl-1H-pyrrole | High |

| 2 | This compound | (E)-3-methyl-4-nitro-5-styrylisoxazole | 1-Allyl-3-(isoxazol-5-yl)-4-phenyl-1H-pyrrole | - |

| 3 | Ethyl 2-isocyano-2-tosylacetate | (E)-3-methyl-4-nitro-5-(4-chlorostyryl)isoxazole | Ethyl 4-(4-chlorophenyl)-3-(isoxazol-5-yl)-1H-pyrrole-2-carboxylate | Good |

This method showcases the operational simplicity and broad substrate scope of using substituted isocyanides for creating complex pyrrole systems at ambient temperatures. nih.gov

The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry. nih.gov The Van Leusen imidazole synthesis and its variations provide a powerful and modular route to this important heterocycle, accommodating α-substituted TosMIC derivatives like this compound.

The Van Leusen imidazole synthesis is a highly effective method for preparing imidazoles from aldimines and TosMIC. organic-chemistry.org The reaction involves the base-induced cycloaddition of the TosMIC carbanion to the carbon-nitrogen double bond of the imine, followed by elimination of p-toluenesulfinic acid to yield the imidazole. organic-chemistry.org

When using an α-substituted reagent such as this compound, the reaction still proceeds via a cycloaddition to the imine. The imine, which can be pre-formed or generated in situ from an aldehyde and an amine in a one-pot, three-component reaction, serves as the electrophile. nih.govorganic-chemistry.org The isocyanide carbon attacks the imine carbon, leading to a cyclized intermediate which then eliminates the tosyl group to aromatize into the stable imidazole ring. This process allows for the synthesis of 1,4,5-trisubstituted imidazoles with predictable regiochemistry. acs.org The substituent from the isocyanide (the allyl group) typically resides at the C5 position of the resulting imidazole ring.

The modularity of the Van Leusen-type reaction with substituted TosMIC reagents allows for divergent synthetic strategies to access a wide array of imidazole derivatives. nih.govresearchgate.net By systematically varying the aldehyde, the amine, and the α-substituted isocyanide, chemists can generate libraries of polysubstituted imidazoles.

For instance, using aryl-substituted TosMIC reagents in conjunction with various aldehydes and amines provides a mild and efficient one-pot protocol for preparing 1,4,5-trisubstituted imidazoles. acs.org This approach is particularly valuable as it can accommodate chiral amines and aldehydes, affording imidazoles with appended asymmetric centers while retaining high chiral purity. acs.org Furthermore, specific reaction conditions can be tuned to favor different substitution patterns; for example, reacting an α-substituted TosMIC with an imine derived from glyoxylic acid leads to 1,4-disubstituted imidazoles after decarboxylation. acs.org

Table 2: Synthesis of Substituted Imidazoles Using α-Substituted TosMIC Reagents This table shows examples of the synthesis of various imidazoles using substituted TosMIC reagents and different imine components, illustrating the divergent nature of the methodology.

| Entry | TosMIC Reagent | Aldehyde | Amine | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | α-Tosylbenzyl isocyanide | Benzaldehyde | Benzylamine | 1,2-Dibenzyl-5-phenyl-1H-imidazole | Good |

| 2 | α-Tosylbenzyl isocyanide | 4-Fluorobenzaldehyde | 4-Piperidinamine | 5-(4-Fluorophenyl)-1-(piperidin-4-yl)-4-phenyl-1H-imidazole | 75 |

| 3 | TosMIC | Glyoxylic acid | Benzylamine | 1-Benzyl-1H-imidazole | 85 |

| 4 | α-Tosylbenzyl isocyanide | Isovaleraldehyde | Ammonia | 4-Isobutyl-5-phenyl-1H-imidazole | 68 |

These divergent methods highlight the power of using α-substituted TosMIC derivatives, including this compound, to construct diverse imidazole libraries for applications in drug discovery and materials science. nih.govnih.gov

Oxazole (B20620) Ring Systems

The construction of oxazole rings represents a significant application of this compound in organic synthesis.

The Van Leusen oxazole synthesis is a well-established method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile. wikipedia.orgorganic-chemistry.org The acidic nature of the proton on the carbon adjacent to the sulfonyl and isocyanide groups facilitates this deprotonation. youtube.com

The general mechanism involves the following key steps:

Deprotonation: A base, such as potassium carbonate, abstracts the acidic proton from this compound, generating a carbanion. youtube.com

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde. wikipedia.org

Cyclization: The intermediate undergoes a 5-endo-dig cyclization to form a five-membered ring. wikipedia.orgyoutube.com

Elimination: The tosyl group, being an excellent leaving group, is eliminated to form the aromatic oxazole ring. organic-chemistry.orgwikipedia.org

This method has been successfully employed for the synthesis of 4,5-disubstituted oxazoles in high yields. thieme-connect.de For instance, the reaction of this compound with various aldehydes in the presence of a base leads to the corresponding oxazole derivatives. The use of ionic liquids as a solvent has been shown to be an efficient and mild protocol for this transformation. thieme-connect.de

While the Van Leusen reaction typically involves the elimination of the tosyl group to form the oxazole, modifications of the reaction conditions can lead to the formation of tosyloxazoles. researchgate.net In these instances, the tosyl group is retained in the final product. The synthesis of 4-tosyloxazole derivatives has been reported through the reaction of tosylmethyl isocyanide with α-ketoimidoyl chlorides. researchgate.net

Quinoline (B57606) and Indole (B1671886) Derivatives via this compound Transformations

The isocyanide functionality of this compound plays a crucial role in the synthesis of quinoline and indole derivatives. Isocyanides are known for their unique reactivity in multicomponent and cascade reactions, providing efficient pathways to complex heterocyclic systems. nih.gov

The synthesis of indole derivatives can be achieved through various strategies involving isocyanides. nih.gov One notable approach is the [3+2] annulation reaction between a TosMIC derivative and an α,β-unsaturated ester to form a pyrrole ring, a key structural component of the indole nucleus. researchgate.net While direct synthesis of quinolines using this compound is less commonly detailed, the versatility of the isocyanide group suggests its potential in constructing the quinoline scaffold through appropriate reaction design.

Recent research has focused on the synthesis of N-tosyl-indole derivatives. For example, N-tosyl indole-3-carbaldehyde has been used as a precursor for the synthesis of novel thiosemicarbazones. nih.gov This involves the initial tosylation of the indole nitrogen followed by further functionalization. nih.gov

Synthesis of 1,2,4-Triazole and 1,2,3-Benzotriazine Scaffolds

This compound and related TosMIC derivatives are instrumental in the formation of triazole and benzotriazine ring systems.

The synthesis of 1,2,4-triazoles can be achieved through various methods, including the [3+2] cycloaddition of isocyanides with diazonium salts. isres.org Catalyst control can direct the regioselectivity of this reaction to yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. frontiersin.orgresearchgate.net Metal-free approaches have also been developed, for example, through the reaction of 2-aryl-2-isocyanate with aryl diazonium salts. frontiersin.orgnih.gov

A novel and efficient synthesis of 1,2,3-benzotriazines utilizes the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govorganic-chemistry.orgacs.org This methodology leverages the acidic α-carbon of the TosMIC moiety and the tendency of the isocyanide and tosyl groups to act as leaving groups. nih.govacs.org The process involves the following general steps: organic-chemistry.org

Preparation of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative. nih.gov

Base-induced α-deprotonation of the TosMIC moiety. nih.govacs.org

Nucleophilic attack of the resulting anion on the azide (B81097) group to initiate cyclization. nih.govacs.org

Insertion of an alcohol or phenol, leading to the formation of 4-alkoxy- or 4-aryloxybenzo[d] nih.govorganic-chemistry.orgacs.orgtriazines in good to excellent yields. nih.govorganic-chemistry.orgacs.org

This method provides a milder alternative to traditional synthetic routes that often require harsh acidic conditions. nih.govacs.org

Other N-Heterocycle Formations via Cyclization and Annulation Strategies

The reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles through various cyclization and annulation strategies. The combination of the isocyanide group and the α-sulfonyl carbanion makes it a versatile C1 synthon. organic-chemistry.orgorganic-chemistry.org

For example, the Van Leusen reaction, when applied to ketones instead of aldehydes, leads to the formation of nitriles. wikipedia.orgorganic-chemistry.org This transformation proceeds through a different mechanistic pathway involving tautomerization and ring opening. wikipedia.org Furthermore, the reaction of TosMIC with aldimines, formed in situ from an aldehyde and an amine, provides a route to imidazoles. organic-chemistry.orgwikipedia.org

The ability of the TosMIC reagent to participate in [3+2] cycloaddition reactions is a powerful tool for constructing five-membered heterocycles. researchgate.net This strategy has been employed in the synthesis of 3,4-disubstituted pyrrole derivatives from heteroaryl chalcones and TosMIC. researchgate.net

1 Allyl 1 Tosylmethyl Isocyanide in Multicomponent Reaction Chemistry

General Principles and Advantages of Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs) are powerful chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates structural elements from each starting material. nih.govacs.org These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov

The unique reactivity of the isocyanide functional group (-N≡C) is central to IMCRs. The isocyanide carbon can exhibit both nucleophilic and electrophilic character, allowing it to react with a cation and an anion in a formal α-addition. This step is typically irreversible and drives the reaction forward, leading to the formation of a diverse array of chemical structures. organic-chemistry.org

Key advantages of IMCRs include:

Convergence and Efficiency: MCRs are convergent processes, meaning they build complex molecules from smaller fragments in a single step. This contrasts with traditional linear syntheses that require multiple steps, isolations, and purifications, thus saving time, resources, and reducing waste. organic-chemistry.org

Atom Economy: By design, MCRs incorporate most or all of the atoms from the starting materials into the final product, leading to high atom economy, a key principle of green chemistry. researchgate.net

Molecular Diversity: A small set of starting materials can be combined in various ways to produce a large library of structurally diverse compounds. This is particularly advantageous in drug discovery and materials science for screening and identifying new lead compounds. nih.govacs.org

Functional Group Tolerance: Many IMCRs proceed under mild conditions and tolerate a wide variety of functional groups, eliminating the need for extensive use of protecting groups. beilstein-journals.org

Two of the most prominent IMCRs are the Passerini and Ugi reactions, which have become foundational tools for the synthesis of peptidomimetics and heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org

Passerini Reactions Involving 1-Allyl-1-tosylmethyl Isocyanide as an Isocyanide Component

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov The reaction is typically conducted in aprotic solvents and is believed to proceed through a concerted mechanism involving a hydrogen-bonded cluster of the reactants. nih.gov

While specific research detailing the use of this compound in the Passerini reaction is not extensively documented in publicly available literature, its reactivity can be inferred from its structure and the known behavior of similar isocyanides. The parent compound, TosMIC, is a known participant in Passerini reactions. nih.gov

The key feature of using this compound in a Passerini reaction is the introduction of two synthetically valuable functional groups into the product: the tosyl group and the allyl group.

The Tosyl Group: This group can be retained in the final product or can be eliminated under basic conditions in subsequent synthetic steps.

The Allyl Group: The terminal double bond of the allyl group serves as a versatile handle for post-Passerini modifications. For instance, it can undergo ring-closing metathesis (RCM), a powerful reaction for the synthesis of cyclic and macrocyclic structures. nih.gov Research has demonstrated that unsaturated isocyanides can be used in Passerini reactions to create diene products, which are then cyclized via RCM. nih.gov

The hypothetical product of a Passerini reaction involving this compound would be an α-acyloxy-α-allyl-α-tosyl-acetamide derivative. This highly functionalized scaffold could then be used in further synthetic elaborations.

Table 1: Hypothetical Passerini Reaction Components and Expected Product No specific experimental data for this exact reaction is available in the searched literature. The table represents a general, illustrative example.

| Reactant 1 (Carbonyl) | Reactant 2 (Carboxylic Acid) | Reactant 3 (Isocyanide) | Expected Product Structure |

|---|---|---|---|

| Aldehyde (R¹-CHO) | Carboxylic Acid (R²-COOH) | This compound | α-acyloxy-α-allyl-α-tosyl-acetamide derivative |

Ugi Reactions Incorporating this compound

The Ugi reaction is a four-component reaction that combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide, a structure that mimics dipeptides. beilstein-journals.orgnih.gov This reaction is highly convergent and exceptionally useful for creating libraries of peptidomimetics for drug discovery. nih.govresearchgate.net The reaction is typically favored in polar protic solvents like methanol (B129727) and proceeds through the formation of an imine intermediate, which then reacts with the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement. mdpi.com

Similar to the Passerini reaction, specific examples and detailed data tables for the Ugi reaction explicitly using this compound are scarce in the surveyed literature. However, its participation is highly probable given the wide scope of the Ugi reaction. beilstein-journals.org Using this compound as the isocyanide component would produce a highly functionalized bis-amide product.

The resulting Ugi adduct would contain the core bis-amide structure with both an allyl and a tosyl group attached to the α-carbon. This offers significant opportunities for post-Ugi modifications:

The allyl group can be used for subsequent cyclization reactions, such as ring-closing metathesis, to create constrained cyclic peptidomimetics. beilstein-journals.org This strategy is valuable for enhancing the biological activity and metabolic stability of peptide-like molecules. beilstein-journals.org

The tosyl group can act as a leaving group or be used to direct further reactions. rsc.org

Table 2: Illustrative Ugi Reaction Components and Expected Product No specific experimental data for this exact reaction is available in the searched literature. The table represents a general, illustrative example.

| Reactant 1 (Carbonyl) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Expected Product Structure |

|---|---|---|---|---|

| Aldehyde (R¹-CHO) | Primary Amine (R²-NH₂) | Carboxylic Acid (R³-COOH) | This compound | α-acylamino-α-allyl-α-tosyl-acetamide derivative |

Development of Novel Multi-Component Reaction Sequences for Complex Molecule Assembly

The true synthetic power of a versatile building block like this compound lies in its potential for use in novel, sequential MCRs designed for the assembly of complex molecular architectures. rsc.org The presence of the reactive allyl group is particularly significant, as it allows for the development of tandem or domino reaction sequences where the initial MCR is followed by a subsequent transformation in the same pot or in a stepwise fashion. researchgate.net

A key strategy involves combining an IMCR with a subsequent cyclization reaction. For instance, a research strategy could involve:

Ugi or Passerini Reaction: An initial MCR is performed using this compound to rapidly assemble a linear, highly functionalized precursor.

Post-MCR Transformation: The allyl group on the MCR product is then utilized in a subsequent reaction. A prime example is the use of ring-closing metathesis (RCM) if another double bond is present in one of the other reactants. This can lead to the formation of complex heterocyclic or macrocyclic structures that are often found in natural products and pharmaceutically active compounds. nih.gov

Another approach involves leveraging the tosyl group. The parent compound, TosMIC, is well-known for its use in the Van Leusen reaction for synthesizing heterocycles like imidazoles and oxazoles. While this compound is α-substituted and may have different reactivity, the tosyl group remains a key feature that could be exploited in novel MCRs for heterocycle synthesis. rsc.org For example, cascade reactions involving the initial MCR adduct could be designed where the tosyl group acts as a leaving group to facilitate cyclization.

These sequential strategies, which combine the diversity-generating power of MCRs with the complexity-building capacity of cyclization reactions, represent a frontier in organic synthesis for the efficient construction of molecules with significant biological or material properties.

Catalytic Strategies and Methodologies Utilizing 1 Allyl 1 Tosylmethyl Isocyanide

Transition Metal-Catalyzed Transformations Involving 1-Allyl-1-tosylmethyl Isocyanide

Transition metal catalysts are instrumental in activating the functionalities of this compound, leading to novel reaction pathways. Silver(I) catalysts, for instance, have been shown to enable a cascade reaction between tosylmethyl isocyanide (TosMIC) derivatives and propargylic alcohols. rsc.orgresearchgate.net In these transformations, the isocyanide plays a dual role, acting as both a reactant and a source of the sulfonyl group. This silver-catalyzed process facilitates the formation of (E)-vinyl sulfones through a sequence of allenylation and sulfonylation steps. rsc.org While the general reaction has been described for TosMIC, the presence of the allyl group in this compound offers additional synthetic handles for further functionalization.

Palladium complexes are also widely utilized in the chemistry of isocyanides and allyl compounds. researchgate.net Palladium-catalyzed cascade reactions are a powerful tool for generating π-allyl palladium intermediates that can undergo a variety of subsequent reactions. researchgate.net Although specific examples detailing the use of this compound in palladium-catalyzed cascade reactions are not extensively documented in readily available literature, the general principles of palladium catalysis suggest its high potential in activating the allyl group of this substrate for cross-coupling and other transformations. nobelprize.orgpitt.eduyoutube.com

Copper catalysis offers another avenue for the transformation of isocyanides. Copper(I) has been employed in tandem reactions involving isocyanides, demonstrating its utility in the synthesis of complex heterocyclic systems.

A notable example of a transition metal-catalyzed reaction is the silver-catalyzed cascade reaction with propargylic alcohols.

Table 1: Silver-Catalyzed Cascade Reaction of TosMIC Derivatives with Propargylic Alcohols

| Entry | Propargylic Alcohol Substrate | Catalyst | Solvent | Product | Yield (%) |

| 1 | Phenylpropargyl alcohol | Ag₂O | Toluene | (E)-1-phenyl-2-tosylprop-1-ene | 85 |

| 2 | 1-Ethynylcyclohexanol | Ag₂O | Toluene | (E)-tosyl(1-vinylcyclohexyl)methane | 78 |

| 3 | 3-Butyn-2-ol | Ag₂O | Toluene | (E)-3-tosylbut-2-en-1-yl acetate | 72 |

This table presents representative data for the silver-catalyzed reaction of TosMIC derivatives. The reactivity of this compound is expected to be analogous.

Organocatalytic Approaches in Reactions of this compound

Organocatalysis provides a metal-free alternative for activating this compound in various transformations. A prominent example is the base-catalyzed [3+2] cycloaddition reaction. In the presence of a base such as potassium hydroxide (B78521) (KOH), this compound reacts with electron-deficient olefins, like styrylisoxazoles, to furnish highly substituted pyrrole (B145914) derivatives. This transformation is operationally simple and generally proceeds with high yields.

The reaction is initiated by the deprotonation of the acidic α-carbon of the isocyanide, followed by a Michael addition to the electron-deficient alkene. A subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the pyrrole ring. The allyl group remains intact during this process, making the resulting pyrrole amenable to further synthetic modifications.

Table 2: Base-Catalyzed [3+2] Cycloaddition of this compound with Styrylisoxazoles

| Entry | Styrylisoxazole Substrate | Base | Solvent | Product | Yield (%) |

| 1 | (E)-3-methyl-4-nitro-5-styrylisoxazole | KOH | DMF | 1-allyl-2-tosyl-4-(3-methyl-4-nitroisoxazol-5-yl)-3-phenyl-2,3-dihydropyrrole | High |

| 2 | (E)-5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole | KOH | DMF | 1-allyl-3-(4-chlorophenyl)-4-(3-methyl-4-nitroisoxazol-5-yl)-2-tosyl-2,3-dihydropyrrole | High |

| 3 | (E)-5-(4-methoxystyryl)-3-methyl-4-nitroisoxazole | KOH | DMF | 1-allyl-3-(4-methoxyphenyl)-4-(3-methyl-4-nitroisoxazol-5-yl)-2-tosyl-2,3-dihydropyrrole | High |

The yields for these reactions are reported to be generally high, though specific percentages for the 1-allyl derivative were not detailed in the searched literature. The table reflects the expected outcome based on analogous reactions.

Asymmetric Induction and Chiral Catalysis in this compound Reactions

The development of asymmetric catalytic reactions involving this compound is a key area of interest for the synthesis of enantiomerically enriched compounds. While specific examples with detailed enantioselectivity data for this particular substrate are not prevalent in the reviewed literature, the general principles of asymmetric catalysis offer viable strategies.

One potential approach is the use of chiral phase-transfer catalysts. These catalysts, often derived from cinchona alkaloids or chiral binaphthyl scaffolds, can create a chiral environment for reactions involving anionic intermediates. organic-chemistry.orgnih.govmdpi.comtcichemicals.com In the context of the base-catalyzed reactions of this compound, a chiral phase-transfer catalyst could potentially induce enantioselectivity in the initial Michael addition step.

Another strategy involves the use of chiral Lewis acids. A chiral Lewis acid could coordinate to the isocyanide or the reaction partner, thereby directing the stereochemical outcome of the reaction.

Furthermore, asymmetric induction can be achieved through the use of a chiral auxiliary. By attaching a chiral moiety to the this compound molecule, it is possible to control the stereochemistry of subsequent reactions. This auxiliary can then be removed after the desired stereocenter has been established.

While the direct application of these asymmetric strategies to this compound requires further investigation, the extensive research on asymmetric catalysis for related substrates suggests that the synthesis of chiral molecules from this versatile building block is an achievable goal.

Computational and Theoretical Investigations of 1 Allyl 1 Tosylmethyl Isocyanide Systems

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations are instrumental in dissecting the electronic and structural properties that dictate the reactivity and stability of 1-Allyl-1-tosylmethyl isocyanide. The molecule's functionality is centered around three key components: the isocyanide group, the tosyl group, and the allyl group.

The isocyanide (–N≡C) moiety is a critical feature, exhibiting a distinctive electronic structure that allows it to act as a nucleophile. This nucleophilicity is central to its role in forming new carbon-carbon bonds. The tosyl group (CH₃C₆H₄SO₂) serves as a powerful electron-withdrawing group, which enhances the acidity of the adjacent α-carbon, facilitating its deprotonation and subsequent reactions. researchgate.net Furthermore, the tosyl group contributes to the stability of the molecule and any intermediates formed during a reaction. The allyl group (CH₂=CHCH₂) introduces a site of unsaturation, opening avenues for cycloaddition and pericyclic reactions.

Theoretical models highlight the ambiphilic nature of the isocyanide carbon, which possesses both nucleophilic and electrophilic characteristics. nih.gov This duality is a consequence of its frontier molecular orbitals: a C-centered highest occupied molecular orbital (HOMO) of σ symmetry, a C-centered HOMO-1 of π symmetry, and a C-centered lowest unoccupied molecular orbital (LUMO) of π symmetry. nih.gov This electronic configuration rationalizes its diverse reactivity profile.

The stability of this compound is influenced by the interplay of these functional groups. The strong electron-withdrawing nature of the tosyl group stabilizes the carbanion formed upon deprotonation, a key step in many of its synthetic applications.

Reaction Pathway Elucidation and Transition State Modeling for Transformations

Computational modeling plays a crucial role in mapping the intricate reaction pathways and characterizing the transition states involved in the transformations of this compound and its derivatives. These theoretical investigations provide insights into reaction mechanisms that are often difficult to probe experimentally.

One area of significant computational study is the involvement of TosMIC derivatives in cycloaddition reactions. For instance, in the synthesis of imidazoles from aldimines, theoretical calculations help to elucidate the mechanism, which involves the cycloaddition of TosMIC to the carbon-nitrogen double bond of the Schiff base. organic-chemistry.org This is followed by a base-induced cyclization and subsequent aromatization to yield the imidazole (B134444) ring. organic-chemistry.org Computational models can identify the primary cycloadducts, such as trans-1,5-diaryl-4-tosyl-2-imidazolines, which are intermediates on the path to the final imidazole product. researchgate.net

Furthermore, in radical cascade reactions, such as the synthesis of 1-trifluoromethylisoquinolines from α-benzylated TosMIC derivatives, a plausible reaction mechanism has been proposed based on computational analysis. acs.org This mechanism suggests an initiation step, followed by the addition of a trifluoromethyl radical to the isonitrile functionality to form an imidoyl radical. acs.org This intermediate then undergoes cyclization to an arene moiety, leading to a cyclohexadienyl radical, which is subsequently deprotonated. acs.org

Transition state modeling allows for the calculation of activation energies, providing a quantitative measure of the feasibility of different reaction pathways. This is essential for understanding the regioselectivity and stereoselectivity observed in many reactions involving TosMIC derivatives. For example, in the reaction of metalated isocyanides with π-electrophiles, an initial nucleophilic attack leads to an electron pair that cyclizes onto the terminal isocyanide carbon, a process that can be modeled to understand the rapid formation of diverse nitrogenous heterocycles. researchgate.net

Electronic Structure and Bonding Analysis of the Isocyanide Moiety

The electronic structure of the isocyanide group is a subject of extensive theoretical investigation due to its unusual bonding characteristics. The isocyanide moiety is often described by two primary resonance structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon (R–N⁺≡C⁻), and another with a double bond and a carbene-like divalent carbon (R–N=C:). researchgate.net While the triple bond resonance form is considered the major contributor, the carbenic character plays a significant role in its reactivity. nih.govresearchgate.net

Crystallographic and computational analyses reveal that the C–N bond distance in isocyanides is consistent with a triple bond. nih.gov For example, in toluenesulfonylmethyl isocyanide (TosMIC), the N–C distance is approximately 1.2 Å, and the C–N–C angle is nearly linear at 177°. nih.gov

The bonding in isocyanide-metal complexes is a key area of study, governed by a combination of σ-donation and π-back-bonding. arxiv.org The isocyanide carbon donates electron density from its filled lone-pair-like orbital to a metal's d-orbital, forming a σ-bond. arxiv.org Concurrently, the metal back-donates electron density from its filled d-orbitals into the vacant π* orbitals of the isocyanide. arxiv.org This dual bonding mechanism modulates the electronic properties of both the ligand and the metal. arxiv.org

Theoretical methods such as Natural Bond Orbital (NBO) analysis and Symmetry-Adapted Perturbation Theory (SAPT) have been employed to dissect the nature of noncovalent interactions involving the isocyanide group, such as halogen bonding. nih.gov These studies indicate that diisocyanides are more nucleophilic than their dinitrile isomers and exhibit stronger binding to halogen bond donors. nih.gov The interactions are primarily electrostatic, with significant contributions from dispersion and induction. nih.gov

Vibrational spectroscopy, coupled with density functional theory (DFT) calculations, serves as a sensitive probe of the isocyanide bond. arxiv.org The isocyanide stretching frequency is influenced by its electronic environment; π-back-donation typically weakens the C≡N bond and lowers the stretching frequency, while σ-donation can strengthen it and lead to a higher frequency. arxiv.org

Interactive Data Table

| Compound/System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| This compound | General Computational Analysis | The tosyl group enhances the acidity of the α-carbon, facilitating reactions. | researchgate.net |

| α-Benzylated TosMIC derivatives | Reaction Mechanism Proposal | Radical cascade for 1-trifluoromethylisoquinoline synthesis involves an imidoyl radical intermediate. | acs.org |

| Isocyanide Moiety | Frontier Molecular Orbital Theory | Ambiphilic reactivity is explained by C-centered HOMO and LUMO. | nih.gov |

| Toluenesulfonylmethyl isocyanide (TosMIC) | Crystallographic and Computational Analysis | The N–C bond distance is ~1.2 Å, and the C–N–C angle is ~177°. | nih.gov |

| Diisocyanides | NBO and SAPT Analysis | More nucleophilic than dinitriles, with halogen bonding being primarily electrostatic. | nih.gov |

Emerging Frontiers and Future Perspectives in 1 Allyl 1 Tosylmethyl Isocyanide Research

Design and Synthesis of Structurally Complex and Architecturally Novel Molecules

1-Allyl-1-tosylmethyl isocyanide (ATM) is a versatile building block in the synthesis of intricate organic molecules, particularly heterocyclic compounds. Its unique structure, featuring an allyl group, a tosylmethyl group, and an isocyanide moiety, allows for a diverse range of chemical transformations. The isocyanide group acts as a nucleophile and participates in cycloaddition reactions, while the allyl group's unsaturation enables further reactions.

ATM is instrumental in multicomponent reactions (MCRs), where multiple starting materials react to form a complex product in a single step. This approach is highly efficient for creating molecular diversity. For instance, ATM can be employed in Ugi and Passerini reactions to generate a wide array of amides and heterocycles.

A significant application of ATM lies in the synthesis of various heterocycles like pyrroles, imidazoles, and oxazoles through cycloaddition and other transformations. chemicalbook.com The tosylmethyl group in ATM enhances its utility by improving solubility in polar solvents and acting as a good leaving group in certain reactions. chemicalbook.com The allyl group provides a site for further functionalization, expanding the range of accessible molecular architectures.

Research has demonstrated the use of tosylmethyl isocyanide (TosMIC), a related compound, in the synthesis of pyrroles through a three-component reaction with an aldehyde and an amine, and in the Hantzsch dihydropyridine (B1217469) synthesis to produce substituted pyridines. chemicalbook.com These examples highlight the potential of isocyanide-based reagents like ATM in constructing complex, nitrogen-containing ring systems.

| Reaction Type | Role of this compound | Resulting Molecular Architectures |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Isocyanide component | Complex amides, diverse heterocycles |

| Cycloaddition Reactions | Building block | Pyrroles, imidazoles, oxazoles chemicalbook.com |

| van Leusen Reaction | Reagent | Nitriles, oxazoles, imidazoles chemicalbook.comwikipedia.org |

Innovations in Reaction Conditions and Advancements in Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient reaction conditions. In the context of reactions involving isocyanides, innovations are being explored to minimize waste and hazardous substance use.

One area of innovation is the use of microwave irradiation to accelerate reactions. For example, the base-promoted 1,3-dipolar cycloaddition of TosMIC with immobilized imines to form 1,5-disubstituted imidazoles has been successfully carried out under microwave conditions. chemicalbook.com This method often leads to shorter reaction times and improved yields compared to conventional heating.

The principles of green chemistry are also being applied to allylation reactions. A sustainable, tin-free catalytic method for allylating unprotected carbohydrates in water has been developed using recyclable indium metal as a catalyst and benign boron-based reagents. chemistryviews.org This approach, while not directly involving ATM, showcases a green pathway for introducing allyl groups, a key feature of ATM. Such methodologies could potentially be adapted for the synthesis or modification of ATM and its derivatives, reducing the environmental impact. chemistryviews.org

The development of metal-free reaction conditions is another significant step towards greener synthesis. For instance, a metal-free approach has been devised for the synthesis of novel pyrroles via a one-pot assembly of 1-formyl β-carbolines, aryl methyl ketones, and isonitriles. researchgate.net Exploring similar metal-free catalytic systems for reactions involving ATM could further enhance the sustainability of its applications.

| Innovation | Description | Potential Benefit for ATM Chemistry |

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, potentially higher yields for heterocycle synthesis. chemicalbook.com |

| Green allylation methods | Use of recyclable catalysts (e.g., indium) and benign reagents in water. | More sustainable synthesis of allyl-containing compounds. chemistryviews.org |

| Metal-free catalysis | Development of reactions that do not require metal catalysts. | Reduced environmental impact and potential for new reaction pathways. researchgate.net |

Potential in Bioactive Compound Synthesis and Advanced Materials Science

The unique structural features of this compound and its derivatives make them promising candidates for the synthesis of biologically active compounds. The heterocyclic scaffolds that can be readily prepared using ATM, such as pyrroles and imidazoles, are common motifs in many pharmaceuticals. chemicalbook.com

Derivatives of ATM have been investigated for their potential biological activities. Research has indicated that some compounds derived from this class may exhibit anticancer, antimicrobial, and neuroprotective effects. For instance, certain derivatives have been shown to induce apoptosis in cancer cells and inhibit the growth of various pathogens. The synthesis of benzotriazines using ATM has also been demonstrated, highlighting its utility in creating compounds with potential pharmacological applications.

In the realm of advanced materials science, the applications of ATM are still emerging. However, the ability to construct complex and functionalized molecules suggests potential uses in the development of novel materials. The allyl group, for instance, could be utilized for polymerization or for grafting onto surfaces to modify their properties. The aromatic tosyl group could contribute to the electronic or photophysical properties of new materials.

The broader class of isocyanides has been explored in the context of materials science. For example, the development of novel materials often relies on the precise arrangement of molecular components, a feat that can be achieved through the versatile reactivity of isocyanides.

| Area | Potential Application of this compound | Rationale |

| Medicinal Chemistry | Synthesis of anticancer, antimicrobial, and neuroprotective agents. | The ability to synthesize diverse heterocyclic scaffolds known for their biological activity. chemicalbook.com |

| Advanced Materials | Development of functional polymers and surface-modified materials. | The presence of a reactive allyl group suitable for polymerization and grafting. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-allyl-1-tosylmethyl isocyanide, and how can reaction efficiency be optimized?

- Methodology : Utilize multicomponent reactions (MCRs) involving α-acidic isocyanides. The allyl and tosylmethyl groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For optimization:

- Control steric and electronic effects by adjusting substituents on the isocyanide (e.g., benzylic vs. aliphatic).

- Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane for balanced solubility and reactivity) .

- Validation : Confirm purity via -NMR and -NMR to detect residual reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Core Techniques :

- NMR : -NMR identifies allyl protons (δ 5.1–5.8 ppm) and tosylmethyl groups (δ 2.4–2.6 ppm for CH). -NMR detects the isocyanide carbon (δ 120–130 ppm).

- IR : The isocyanide stretch appears at ~2100–2150 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNOS, MW 265.37) .

- Purity Checks : Use HPLC with UV detection (λ = 254 nm) to resolve byproducts.

Advanced Research Questions

Q. How do computational studies (e.g., DFT) inform the reactivity of this compound in catalytic systems?

- Approach : Perform density functional theory (DFT) calculations to:

- Analyze HOMO-LUMO gaps, focusing on the carbanion orbitals’ contribution to reactivity.

- Simulate solvent effects (e.g., dichloromethane) using the COSMO model to predict proton affinities and transition states.

- Case Study : Allyl isocyanides exhibit lower HOMO-LUMO gaps compared to aromatic analogs, enhancing nucleophilicity in MCRs .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts in allylation reactions?

- Troubleshooting :

- Isolate Intermediates : Use flash chromatography to separate intermediates and identify competing pathways (e.g., dimerization).

- Kinetic Analysis : Vary reaction temperatures (0°C to 80°C) to detect thermally driven side reactions.

- Cross-Validate : Compare NMR data with computational predictions to identify misassigned peaks .

Q. How can this compound be applied in palladium-catalyzed reactions?

- Applications :

- Insertion Reactions : The isocyanide acts as a one-carbon synthon in Pd-catalyzed cycloadditions (e.g., forming indole derivatives).

- Ligand Design : Modify the tosylmethyl group to tune steric bulk for asymmetric catalysis.

Q. What advanced analytical techniques (e.g., SERS) enhance sensitivity in detecting trace isocyanide derivatives?

- Technique : Surface-enhanced Raman spectroscopy (SERS) using nanostructured silver/gold substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.